Product packaging for Gleditsioside E(Cat. No.:CAS No. 225529-54-4)

Gleditsioside E

Cat. No.: B2520050
CAS No.: 225529-54-4
M. Wt: 1966.175
InChI Key: XTKIFEUKAOFVDD-FLUJWZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gleditsioside E is a triterpene saponin isolated from the genus Gleditsia , such as Gleditsia sinensis Lam. . This natural product is of significant interest in biochemical and anticancer research due to its potent cytotoxic activity . Studies have demonstrated that this compound shows notable cytotoxicity against various human cancer cell lines, with a particularly strong effect on leukemia cells such as HL-60 . Its proposed mechanism of action involves the induction of early apoptosis and the arrest of the cell cycle at the G2/M phase, revealing its potential as an anti-tumor agent . The broader class of Gleditsia saponins has been shown to induce apoptosis through multiple pathways, including the disruption of mitochondrial membrane potential and the generation of excessive reactive oxygen species (ROS) . This compound serves as a valuable reference standard and investigative tool for researchers exploring the mechanisms of programmed cell death, screening natural products for anticancer activity, and developing novel chemotherapeutic strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C94H148O43 B2520050 Gleditsioside E CAS No. 225529-54-4

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H148O43/c1-15-89(10,118)25-17-19-40(3)76(115)131-72-56(101)41(4)126-84(75(72)132-77(116)43(33-95)20-18-26-90(11,119)16-2)125-39-51-61(106)63(108)74(136-81-68(113)64(109)70(42(5)127-81)133-80-69(114)71(49(99)37-122-80)134-78-65(110)57(102)46(96)34-120-78)85(129-51)137-86(117)94-30-29-87(6,7)31-45(94)44-21-22-53-91(12)27-24-55(88(8,9)52(91)23-28-92(53,13)93(44,14)32-54(94)100)130-82-67(112)62(107)60(105)50(128-82)38-124-83-73(59(104)48(98)36-123-83)135-79-66(111)58(103)47(97)35-121-79/h15-16,19-21,41-42,45-75,78-85,95-114,118-119H,1-2,17-18,22-39H2,3-14H3/b40-19+,43-20+/t41-,42-,45-,46+,47+,48-,49+,50+,51+,52?,53?,54+,55-,56-,57-,58-,59-,60+,61+,62-,63-,64-,65+,66+,67+,68+,69+,70-,71-,72+,73+,74+,75+,78-,79-,80-,81-,82-,83-,84+,85-,89?,90?,91-,92+,93+,94+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKIFEUKAOFVDD-FLUJWZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)CO)OC(=O)C(=CCCC(C)(C=C)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)OC(=O)/C(=C/CCC(C)(C=C)O)/CO)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H148O43
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of Gleditsioside E

Botanical Sources within Gleditsia Species

Gleditsioside E has been successfully isolated from specific tissues of Gleditsia sinensis, and the chemical profile of other species within the genus suggests they may also serve as potential sources.

Gleditsia sinensis Lam., commonly known as the Chinese honey locust, is the principal botanical source of this compound. journal-nndipbop.com Research has identified the compound in various parts of the plant, most notably in the anomalous fruits and thorns. journal-nndipbop.comnih.gov These parts have been a subject of phytochemical investigation, leading to the isolation of numerous triterpenoid (B12794562) saponins (B1172615), including this compound. journal-nndipbop.comnih.gov The thorns, in particular, have been utilized in traditional medicine, prompting studies that have successfully isolated various compounds through activity-guided fractionation. nih.govresearchgate.net

The genus Gleditsia is rich in triterpenoid saponins, which are the main chemical constituents across various species. nih.govresearchgate.net While this compound has been definitively isolated from G. sinensis, other species are considered potential sources due to their similar phytochemical composition. Species such as Gleditsia japonica, Gleditsia caspica, and Gleditsia triacanthos have been found to contain a variety of saponins. nih.govresearchgate.netphcogj.com For instance, Gleditsia saponin (B1150181) C', a compound also found in G. sinensis, has been identified in G. triacanthos. phcogj.com This phytochemical overlap suggests that this compound might also be present in these or other related species, warranting further investigation.

Table 1: Investigated Gleditsia Species and Their Saponin Content

Species Key Findings Citations
Gleditsia sinensis Primary source of this compound, isolated from anomalous fruits and thorns. journal-nndipbop.comnih.gov
Gleditsia japonica Contains various triterpenoid saponins. nih.govresearchgate.net
Gleditsia caspica A known source of diverse triterpenoid saponins. nih.govphcogj.com
Gleditsia triacanthos Contains a range of triterpenoid saponins, including some also found in G. sinensis. nih.govphcogj.comnih.gov

Extraction and Purification Methodologies

The isolation of this compound from its botanical sources is a meticulous process that relies on targeted fractionation and advanced separation techniques to achieve high purity.

Bioassay-guided fractionation is a key strategy for isolating specific bioactive compounds from complex plant extracts. This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. This methodology has been effectively used in the study of Gleditsia sinensis thorns, leading to the isolation of various constituents based on their antimutagenic properties. nih.govresearchgate.net While the initial driver for fractionation may be a specific biological activity, this process is instrumental in isolating a wide array of compounds, including saponins like this compound. researchgate.net

Following initial extraction, chromatographic techniques are essential for the purification of this compound.

Macroporous Resin Chromatography: This technique is widely used for the initial enrichment of saponins from crude plant extracts. nih.govmdpi.comspkx.net.cnatlantis-press.com The crude extract is passed through a column packed with macroporous resin, which adsorbs the target compounds. After washing away impurities, the adsorbed saponins are eluted with a suitable solvent, often an ethanol-water mixture. spkx.net.cnnih.gov Resins like AB-8 have proven effective for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov This high-resolution technique allows for the separation of closely related saponins from the enriched fractions obtained from macroporous resin chromatography. atlantis-press.comnih.gov Comprehensive two-dimensional liquid chromatography coupled with mass spectrometry has been utilized to separate and identify numerous triterpenoid saponins in Gleditsia sinensis, demonstrating the complexity of the extracts and the power of HPLC for isolating specific compounds like this compound. nih.gov

Table 2: Methodologies for this compound Isolation

Methodology Stage Description Citations
Bioassay-Guided Fractionation Initial Isolation A systematic process where plant extracts are separated into fractions, and each is tested for biological activity to guide the isolation of pure compounds. nih.govresearchgate.netresearchgate.net
Macroporous Resin Chromatography Enrichment Used to separate and concentrate total saponins from the crude extract before finer purification. nih.govspkx.net.cnnih.gov
High-Performance Liquid Chromatography (HPLC) Final Purification A high-resolution separation technique used to isolate individual saponins of high purity from the enriched fractions. atlantis-press.comnih.govnih.gov

Biosynthesis of Gleditsioside E

Identified Enzymes

Several key enzymes have been identified as playing a role in the biosynthesis of Gleditsioside. These include:

ENIN (Enzyme Inhibitor Activity): While the precise role is under investigation, its presence suggests a regulatory function within the biosynthetic pathway. mdpi.com

Cytochrome P450 (CYP93E1): These enzymes are vital for the structural diversification of the triterpenoid (B12794562) backbone through hydroxylation and oxidation reactions. mdpi.commdpi.com Specifically, CYP93E1 has been identified as a key player in Gleditsioside biosynthesis. mdpi.com Overexpression of the gene encoding CYP93E1 has been shown to significantly enhance the production of gleditsiosides. mdpi.com

UDP-glucosyltransferase (UGT): UGTs are responsible for the glycosylation of the sapogenin, attaching sugar moieties to the triterpenoid backbone. mdpi.comnih.gov This step is critical for the formation of the final saponin (B1150181) structure and contributes to the diversity of gleditsiosides. nih.gov

HMGCR (HMG-CoA Reductase): As a rate-limiting enzyme in the MVA pathway, HMGCR plays a crucial role in regulating the flow of precursors towards triterpenoid synthesis. mdpi.comresearchgate.net Overexpression of the HMGCR gene has been demonstrated to significantly increase gleditsioside production. mdpi.com

AGBH (Hydrolase Activity Acting on Glycosyl Bonds): This enzyme is likely involved in the modification or breakdown of glycosidic bonds, suggesting a role in the turnover or final tailoring of the Gleditsioside molecule. mdpi.com

The following table provides a summary of the key enzymes and their functions in Gleditsioside E biosynthesis.

EnzymeAbbreviationFunction
Enzyme InhibitorENINLikely involved in regulating enzymatic activity within the pathway. mdpi.com
Cytochrome P450CYP93E1Catalyzes oxidation and hydroxylation of the triterpene skeleton. mdpi.commdpi.com
UDP-glucosyltransferaseUGTAttaches sugar groups to the sapogenin backbone. mdpi.comnih.gov
HMG-CoA ReductaseHMGCRRate-limiting enzyme in the MVA pathway, controlling precursor supply. mdpi.comresearchgate.net
HydrolaseAGBHActs on glycosyl bonds, potentially in modification or turnover. mdpi.com

Biological Activities and Mechanistic Investigations of Gleditsioside E

Cytotoxic and Anti-proliferative Activities in Cellular Models

Gleditsioside E, a triterpene saponin (B1150181) isolated from Gleditsia sinensis, has demonstrated significant cytotoxic and anti-proliferative effects across various human cancer cell lines. nih.gov The compound's ability to inhibit cancer cell growth is attributed to its capacity to induce programmed cell death (apoptosis) and interfere with the normal cell division cycle. nih.gov These activities have been observed in multiple solid tumor and leukemia cell lines, suggesting a broad spectrum of potential anti-cancer action. nih.govnih.gov

Induction of Apoptosis (e.g., Early Apoptosis, Annexin V/PI staining)

A key mechanism behind the anti-proliferative activity of this compound is the induction of apoptosis. nih.gov Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) double staining has been employed to investigate this process in human promyelocytic leukemia (HL-60) cells. nih.gov This technique distinguishes between different cell states: viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic or necrotic cells (Annexin V- and PI-positive). researchgate.net

Treatment with this compound was shown to predominantly induce early apoptosis in HL-60 cells. nih.gov This is characterized by the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which is then bound by Annexin V, while the cell membrane remains intact and excludes PI. nih.govresearchgate.net These findings indicate that this compound can trigger the intrinsic cellular machinery for programmed cell death as a primary mode of its cytotoxic action. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M Cell Cycle Arrest, Sub-G1 Accumulation)

In addition to inducing apoptosis, this compound influences the progression of the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication, with distinct phases (G1, S, G2, and M). nih.gov Disruption of this cycle is a common strategy for anti-cancer agents.

Studies on HL-60 cells treated with this compound revealed a significant increase in the cell population at the G2/M phase. nih.gov This G2/M cell cycle arrest prevents cells from entering mitosis, thereby halting cell division. nih.govnih.gov Furthermore, an accumulation of cells in the sub-G1 phase was observed. nih.gov The sub-G1 peak in a cell cycle histogram is indicative of DNA fragmentation, a hallmark of cells undergoing apoptosis. researchgate.net This suggests a coordinated action where this compound not only halts cell proliferation by arresting the cell cycle but also eliminates the arrested cells through apoptosis. nih.gov

Effects on Specific Cancer Cell Lines (e.g., Bel-7402, BGC-823, HeLa, HL-60, MCF-7)

This compound has demonstrated significant cytotoxicity against a panel of human cancer cell lines. nih.gov The affected lines include human hepatoma (Bel-7402), human gastric carcinoma (BGC-823), human cervical carcinoma (HeLa), human promyelocytic leukemia (HL-60), and human breast adenocarcinoma (MCF-7) cells. nih.govnih.gov The potent activity across these different cancer types highlights the compound's broad-spectrum anti-proliferative capabilities. nih.gov

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC₅₀ (µg/mL)
Bel-7402 Hepatoma 3.62
BGC-823 Gastric Carcinoma 3.31
HeLa Cervical Carcinoma 4.89
HL-60 Promyelocytic Leukemia 2.16
MCF-7 Breast Adenocarcinoma 4.01

Data sourced from Zhong et al., 2003. nih.gov

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov Research on extracts from Gleditsia sinensis, the natural source of this compound, indicates that its constituent saponins (B1172615) possess anti-angiogenic properties. nih.govnih.gov These effects are mediated by interfering with the function of endothelial cells and modulating key factors involved in blood vessel formation. nih.govnih.gov

Inhibition of Endothelial Cell Functions (in vitro, e.g., HUVEC proliferation, migration, tube formation)

The anti-angiogenic activity of saponin fractions from Gleditsia sinensis has been demonstrated in vitro using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis. nih.gov These studies show that the saponin components can significantly inhibit key steps in the angiogenic process.

Specifically, the saponin fraction inhibited HUVEC proliferation, migration, and tube formation in a dose-dependent manner. nih.govnih.gov Cell migration is essential for endothelial cells to move to sites of new vessel formation, while tube formation is the process where these cells organize into capillary-like structures. nih.govresearchgate.net By inhibiting these functions, the compounds effectively disrupt the physical construction of new blood vessels. nih.govnih.gov While studies have focused on saponin fractions, individual compounds including various gleditsiosides were shown to inhibit tube formation, suggesting this is a property of the molecular class to which this compound belongs. nih.gov

Modulation of Pro-angiogenic Factors (e.g., Endothelin-1 (EDN1), Matrix Metallopeptidase 2 (MMP2))

The anti-angiogenic effects of Gleditsia sinensis extracts are also linked to the downregulation of specific pro-angiogenic proteins. nih.gov Studies have identified Endothelin-1 (EDN1) and Matrix Metallopeptidase 2 (MMP2) as molecular targets. nih.gov

Treatment with an ethanol (B145695) extract of Gleditsia sinensis thorns was found to reduce both extracellular and intracellular levels of EDN1 in HUVEC cells. nih.gov EDN1 is a potent vasoconstrictor peptide that can also promote angiogenesis. uniprot.org Additionally, the activity of extracellular MMP2 was decreased in a dose-dependent manner. nih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step that allows endothelial cells to migrate and invade surrounding tissue to form new vessels. nih.govuniprot.org By reducing the expression and activity of EDN1 and MMP2, the saponin constituents of Gleditsia sinensis disrupt the signaling and enzymatic machinery required for angiogenesis. nih.gov

Effects on Caspases and Fas Expression

This compound, a triterpenoid (B12794562) saponin isolated from Gleditsia sinensis, has demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov Mechanistic studies have revealed that its mode of action involves the induction of apoptosis, a form of programmed cell death. In human promyelocytic leukemia HL-60 cells, this compound was found to primarily induce early apoptosis. nih.gov This process is often mediated by a family of cysteine proteases known as caspases. Research on the broader fruit extract of Gleditsia sinensis (GSE), which contains this compound, has shown that its apoptotic activity is linked to a significant enhancement of caspase 3 activity. nih.gov Caspase-3 is a crucial executioner caspase in the apoptotic pathway.

The activation of executioner caspases like caspase-3 is typically triggered by initiator caspases, such as caspase-8, which is a key component of the Fas-mediated apoptotic pathway. researchgate.net The Fas receptor (a member of the tumor necrosis factor receptor superfamily) upon binding with its ligand (FasL), initiates a signaling cascade that leads to the activation of caspase-8 and, subsequently, caspase-3, culminating in cell death. researchgate.net While direct evidence linking this compound to Fas expression is still emerging, the observed induction of apoptosis and the known involvement of caspases in pathways initiated by Fas suggest a potential role in this signaling cascade. nih.govresearchgate.net

Furthermore, treatment with this compound resulted in a notable increase in the G2/M population of HL-60 cells, indicating a cell cycle arrest at this phase, which is a common precursor to apoptosis induced by cytotoxic agents. An accumulation of the sub-G1 peak, representative of apoptotic cells with fragmented DNA, was also observed. nih.gov

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell Line Cancer Type
Bel-7402 Human Hepatocellular Carcinoma
BGC-823 Human Gastric Carcinoma
HeLa Human Cervical Carcinoma
HL-60 Human Promyelocytic Leukemia
MCF-7 Human Breast Adenocarcinoma

Source: nih.gov

Broader Pharmacological Spectrum of Gleditsia Saponins and their Relevance to this compound

The genus Gleditsia is rich in triterpenoidal saponins, which are believed to be the primary contributors to its diverse pharmacological activities. tandfonline.comresearchgate.net this compound is one specific saponin within this broader class of compounds. The wide range of biological effects observed in extracts and saponin-rich fractions from various Gleditsia species provides a relevant context for understanding the potential therapeutic applications of its individual constituents like this compound. These activities include antimicrobial, antioxidant, antihyperlipidemic, analgesic, and hypoglycemic effects. tandfonline.comresearchgate.net

Antimicrobial Activities

Saponins derived from Gleditsia species have demonstrated notable antimicrobial properties. tandfonline.comresearchgate.net Saponins from Gleditsia sinensis, for instance, have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. cabidigitallibrary.org Studies indicate that among saponins from three different plant sources, those from the shell of Gleditsia sinensis had the most effective antibacterial effect against four common foodborne pathogenic bacteria. medcraveonline.com The antifungal activity has also been documented, with strong inhibitory effects against Saccharomyces cerevisiae. cabidigitallibrary.org However, the activity against other fungi, such as Aspergillus niger, was found to be minimal. cabidigitallibrary.org The antimicrobial potential of these saponins suggests their possible use as natural additives. cabidigitallibrary.org

Table 2: Antimicrobial Spectrum of Gleditsia sinensis Saponins

Microorganism Type Activity Minimal Inhibitory Concentration (MIC)
Escherichia coli Bacterium (Gram-) Inhibitory 16 - 64 g/litre
Staphylococcus aureus Bacterium (Gram+) Inhibitory 16 - 64 g/litre
Saccharomyces cerevisiae Yeast (Fungus) Strongest Inhibition 32 g/litre
Aspergillus niger Fungus No Activity > 64 g/litre

Source: cabidigitallibrary.org

Antioxidant Activities

Extracts from Gleditsia species, which are rich in saponins and flavonoids, have been reported to possess antioxidant properties. tandfonline.comresearchgate.netphcogj.com Studies on the methanolic extract of Gleditsia caspica and its saponin-containing fraction in diabetic rats demonstrated antioxidant effects. nih.gov This was evidenced by a significant decrease in the levels of malondialdehyde (MDA), a marker of oxidative stress, and a corresponding increase in the levels of the antioxidant enzyme reduced glutathione (GSH) in treated diabetic rats. nih.gov Similarly, research on Gleditsia triacanthos showed that treatment with its methanolic extract and saponin fraction resulted in a significant decrease in serum MDA in diabetic rats. phcogj.com

Antihyperlipidemic Activities

Saponins from Gleditsia have been shown to possess potent antihyperlipidemic activities. tandfonline.comresearchgate.net In studies using streptozotocin (STZ)-induced diabetic rats, a model which also exhibits hyperlipidemia, administration of the methanolic extract of Gleditsia caspica and its saponin-containing fraction led to a significant decrease in the elevated serum levels of triglycerides (TG) and total cholesterol (TC). nih.gov Similar results were observed with extracts from Gleditsia triacanthos, where both the total methanolic extract and the n-butanol fraction (containing saponins) significantly reduced elevated serum triglyceride and total cholesterol levels in diabetic rats. phcogj.comphcogj.com Saponins are known to exert antihyperlipidemic effects through various mechanisms, including the reduction of intestinal cholesterol absorption by binding with it, thereby increasing its fecal elimination. biomedpharmajournal.org

Table 3: Effect of Gleditsia triacanthos Extracts on Serum Lipids in STZ-Induced Diabetic Rats

Treatment Group % Decrease in Triglycerides % Decrease in Total Cholesterol
Gliclazide (Standard Drug) 68% 41%
Methanolic Extract (70 mg/kg) 73% 38%
Methanolic Extract (140 mg/kg) 68% 39%
Methanolic Extract (280 mg/kg) 61% 42%
n-Butanol Fraction (70 mg/kg) 60% 47%
n-Butanol Fraction (140 mg/kg) 60% 49%
n-Butanol Fraction (280 mg/kg) 61% 51%

Source: phcogj.com

Analgesic Activities

The saponin-containing fractions of Gleditsia fruits have demonstrated significant analgesic activities in various experimental models. researchgate.net Studies on Gleditsia caspica and Gleditsia triacanthos have confirmed both central and peripheral analgesic effects. nih.govtandfonline.com In the acetic acid-induced writhing model, which assesses peripheral analgesic activity, the saponin fraction of G. triacanthos showed a significant, dose-dependent decrease in writhing count, with higher doses providing more than double the percentage of protection compared to the standard drug indomethacin. nih.gov Central analgesic activity was evaluated using the hotplate method, where saponin-containing fractions caused a significant delay in pain responses. nih.gov The proposed mechanism for these analgesic effects involves the blockage of the release of inflammatory mediators like bradykinin and prostaglandins. tandfonline.comtandfonline.com

Table 4: Analgesic Activity of Gleditsia triacanthos Saponin Fraction (SFGT) in Acetic Acid-Induced Writhing Test

Treatment Dose % Protection from Writhing
Indomethacin 14 mg/kg 31.82%
SFGT 280 mg/kg 64.94%
SFGT 560 mg/kg 70.78%

Source: nih.gov

Hypoglycemic Activities

The hypoglycemic potential of Gleditsia saponins is well-documented. tandfonline.comresearchgate.net Saponin-rich extracts from Gleditsia caspica and Gleditsia triacanthos have been shown to exhibit potent hypoglycemic effects in streptozotocin-induced diabetic rats. phcogj.comnih.gov Oral administration of these extracts for 14 days resulted in a significant, dose-dependent decrease in elevated blood glucose levels. phcogj.comnih.gov This antidiabetic effect was accompanied by an increase in serum insulin and α-amylase levels. nih.govphcogj.com The results suggest that the saponins may contribute to the regeneration of pancreatic β-cells or enhance insulin secretion. phcogj.comnih.gov

Table 5: Effect of Gleditsia triacanthos Methanolic Extract (MEGT) on Serum Glucose in STZ-Induced Diabetic Rats

Treatment Group Dose % Decrease in Serum Glucose
Gliclazide (Standard Drug) 10 mg/kg 45%
MEGT 70 mg/kg 24%
MEGT 140 mg/kg 31%
MEGT 280 mg/kg 39%

Source: phcogj.com

Anti-inflammatory Activities

This compound, a triterpenoid saponin isolated from Gleditsia sinensis, is suggested to possess anti-inflammatory properties, a characteristic attributed to the broader class of saponins found in this plant species. While direct and extensive research on the specific anti-inflammatory mechanisms of this compound is not widely detailed in available literature, the activities of extracts from Gleditsia species and related saponins provide insight into its potential effects.

Phytochemical investigations of Gleditsia fruits have revealed that the triterpenoidal saponins they contain possess anti-inflammatory activities. The thorns of Gleditsia sinensis, known as Zao-Jiao-Ci in traditional Chinese medicine, are used to reduce inflammation. Aqueous extracts of Zao-Jiao-Ci have been shown to significantly decrease the expression of cyclooxygenase (COX)-2, an enzyme pivotal in the inflammatory cascade. This extract also reduces the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages in a dose-dependent manner nih.gov.

Furthermore, extracts from Gleditsia sinensis have demonstrated the ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 in RAW 264.7 cells. The anti-inflammatory effects of Gleditsia sinensis thorns are also linked to the suppression of nuclear factor-kappa B (NF-κB) activation. Given that this compound is a key saponin in Gleditsia sinensis, it is plausible that it contributes to these observed anti-inflammatory actions. However, specific studies to delineate the precise role and mechanism of this compound in these pathways are limited.

Table 1: Overview of Anti-inflammatory Activities of Gleditsia sinensis Extracts and Constituents

Test Agent Model/Cell Line Observed Effects Potential Mechanism of Action
Aqueous extract of Gleditsia sinensis thorns (Zao-Jiao-Ci) Carrageenan-induced rat paw edema Significant suppression of paw edema Inhibition of COX-2 expression
Aqueous extract of Gleditsia sinensis thorns (Zao-Jiao-Ci) LPS-activated RAW 264.7 macrophages Decreased production of PGE2, TNF-α, IL-1β, and IL-6 Downregulation of pro-inflammatory cytokine mRNA expression
Ethyl acetate fraction of Gleditsia sinensis extract RAW 264.7 cells Inhibition of nitric oxide and prostaglandin E2 production Not specified
Ethanolic extract of anomalous fruits of Gleditsia sinensis Carrageenan-induced rat paw edema and croton oil-induced mouse ear swelling Significant inhibition of edema and swelling Reduction of histamine release from mast cells

Antiviral Activities

While various compounds isolated from Gleditsia sinensis have been investigated for their biological activities, specific research detailing the antiviral properties of this compound is not extensively available in the current scientific literature.

Immunomodulatory Activities

The immunomodulatory effects of this compound have not been a primary focus of published research to date. The scientific literature available does not provide specific details on the direct impact of this compound on the function of the immune system.

Research on the plant source, Gleditsia sinensis, has indicated some immunomodulatory activity. For instance, studies on extracts from the thorns of Gleditsia sinensis have been conducted, but these have primarily focused on flavonoid extracts and their effects. While chronic infections with certain pathogens can lead to broad immunomodulatory effects, including immune suppression, there is no evidence to link this compound to such activities nih.gov. The potential for this compound to act as an immunomodulatory agent, whether by stimulating or suppressing immune responses, is an area that requires dedicated investigation. Future studies could explore its effects on various immune cells, such as lymphocytes and macrophages, and the production of cytokines to determine if it has a role in modulating immune function.

Pharmacokinetic Studies of Gleditsioside E in Animal Models

Absorption Profiles

This section would typically describe how Gleditsioside E is absorbed into the bloodstream after administration. Key details would include the rate and extent of absorption. For orally administered drugs, this involves passage through the gastrointestinal tract. genomind.compharmaguideline.com Studies would determine its bioavailability, which is the fraction of the administered dose that reaches systemic circulation. genomind.com

Distribution to Tissues and Organs (e.g., Liver, Kidney, Spleen, Heart, Lung, Brain)

Once absorbed, a compound is distributed throughout the body via the bloodstream. mhmedical.com This subsection would present data on the concentration of this compound in various tissues and organs. Such studies often use radiolabeled compounds to track their destination, revealing which organs have the highest accumulation. nih.govnih.gov This information is critical for identifying potential sites of action or toxicity.

Metabolic Fate and Metabolite Identification

Metabolism, or biotransformation, is the process by which the body chemically modifies a compound, primarily in the liver. pharmaguideline.commhmedical.com This section would identify the metabolites of this compound—the new substances formed as the body breaks it down. frontiersin.org Advanced analytical techniques like mass spectrometry are used to identify the chemical structures of these metabolites. mdpi.com

Excretion Pathways

This subsection would detail how this compound and its metabolites are removed from the body. genomind.commhmedical.com The primary routes of excretion are typically through the kidneys into urine or via the liver into bile and then feces. pharmaguideline.com Quantitative analysis would determine the percentage of the compound eliminated through each pathway.

Pharmacokinetic Parameter Determination (e.g., Area Under the Curve (AUC), Maximum Plasma Concentration (Cmax), Time to Maximum Plasma Concentration (tmax))

This section would feature a data table of key pharmacokinetic parameters derived from plasma concentration-time curves.

Cmax : The maximum concentration of the compound reached in the plasma. mdpi.com

tmax : The time at which Cmax is observed. mdpi.com

AUC (Area Under the Curve) : Represents the total exposure of the body to the compound over time. frontiersin.org

Example of a Pharmacokinetic Data Table (Hypothetical)

ParameterValue (Mean ± SD)Units
CmaxData not availableng/mL
tmaxData not availableh
AUC(0-t)Data not availableng·h/mL
t½ (Half-life)Data not availableh

Methodological Considerations for Animal Pharmacokinetic Studies

The reliability of pharmacokinetic data depends heavily on the methods used. This final section would discuss the analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), employed to quantify this compound in biological matrices like plasma and tissue homogenates. nih.govmdpi.com It would also cover aspects of the study design, including the animal species used, dosing routes, and the validation of analytical methods to ensure accuracy, precision, and sensitivity. nih.govdndi.org

Advanced Analytical Methodologies for Gleditsioside E

High-Performance Liquid Chromatography (HPLC)-Based Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Gleditsioside E and other saponins (B1172615) in Gleditsia extracts. advancechemjournal.comopenaccessjournals.com Its high resolution and sensitivity make it ideal for separating and quantifying these structurally similar compounds. openaccessjournals.com HPLC systems, which include a solvent delivery pump, injector, column, detector, and data processor, separate compounds based on their differential interactions with the stationary and mobile phases. openaccessjournals.comshimadzu.com

A typical HPLC method for analyzing Gleditsia saponins involves an ODS-2 Hypersil or a C18 column. researchgate.netsrce.hr The separation is often achieved using a gradient mobile phase consisting of water and acetonitrile, both frequently containing 0.1% acetic acid to improve peak shape and resolution. researchgate.net

A developed HPLC analytic method was successfully used to determine the concentrations of 29 compounds, which included 19 gleditsia saponins, from eight different commercial gleditsia fruits. researchgate.net The results suggest that this HPLC method is suitable for both qualitative and quantitative analysis of saponins in gleditsia fruits and their extracts. researchgate.net

To ensure the reliability and accuracy of quantitative results, HPLC methods must be rigorously validated. ms-editions.clbrjac.com.br Validation parameters are established according to guidelines from bodies like the International Conference on Harmonisation (ICH). ms-editions.cldemarcheiso17025.com A study validating an HPLC method for the simultaneous quantification of 29 compounds in Gleditsia fruits provides a clear example of these parameters. researchgate.net

Linearity: The method demonstrated excellent linearity, with correlation coefficients (R²) ranging from 0.99889 to 0.99997 over a concentration range of 1.0-24.0 μg. researchgate.net

Sensitivity: The limits of detection (LOD) and quantification (LOQ) for 16 tested reference saponins were in the ranges of 0.24-0.39 μg and 1.0-1.2 μg, respectively. researchgate.net

Precision: The method proved to be highly precise, with relative standard deviations (RSDs) for intra-day and inter-day repeatability not exceeding 3.11% and 4.02%, respectively. researchgate.net

Accuracy: Accuracy was confirmed through spike recovery tests for eight of the saponins, yielding recovery rates between 99.68% and 102.17%. researchgate.net

Stability: The stability of the analyzed samples was confirmed for at least 48 hours. researchgate.net

Table 1: HPLC Method Validation Parameters for Gleditsia Saponin (B1150181) Analysis. researchgate.net
ParameterFinding
Linearity (R²)0.99889–0.99997
Test Range (μg)1.0–24.0
Limit of Detection (LOD) (μg)0.24–0.39
Limit of Quantification (LOQ) (μg)1.0–1.2
Precision (Intra-day RSD %)≤ 3.11%
Precision (Inter-day RSD %)≤ 4.02%
Accuracy (Spike Recovery %)99.68–102.17%
Stability (hours)≥ 48

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

The definitive structural elucidation of novel or complex saponins like this compound relies on the combined use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. microcombichem.comanu.edu.auuba.ar MS provides crucial information about the molecular weight and fragmentation patterns of a compound, while NMR offers detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry. uba.arfrontiersin.org

Techniques such as HPLC coupled with MS (HPLC-MS) are frequently employed. microcombichem.come3s-conferences.org For instance, liquid chromatography with electrospray ionization mass spectrometry has been used to identify compounds in plant samples. researchgate.net The structural elucidation of Gleditsioside G, a related saponin, was accomplished using advanced NMR techniques, including DEPT, DQF-COSY, HOHAHA, and HMBC experiments, alongside MS data. vulcanchem.com While MS is highly sensitive, NMR is unparalleled in providing direct structural information for the unambiguous identification of metabolites. frontiersin.orgresearchgate.net The integration of MS and NMR data provides a powerful strategy for overcoming the limitations of each individual technique, leading to a high degree of confidence in compound identification. frontiersin.org

Bioassay-Guided Analytical Approaches

Bioassay-guided fractionation is a powerful strategy used to isolate and identify biologically active compounds from natural sources. thieme-connect.comacs.org This approach involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. thieme-connect.com The active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been successfully applied to Gleditsia sinensis extracts. For example, thirteen saponin compounds were isolated from the anomalous fruits of Gleditsia sinensis based on bioassay-guided fractionation. thieme-connect.comnih.gov These isolated compounds were then tested for their cytotoxic activities. thieme-connect.comnih.gov This approach ensures that the chemical characterization efforts are focused on the compounds responsible for the observed biological effects, such as the cytotoxic or antimicrobial activities reported for Gleditsia saponins. researchgate.netthieme-connect.com

Metabolomic Profiling of Gleditsia Extracts for Saponin Content

Metabolomics provides a comprehensive overview of the small-molecule metabolites present in a biological sample, offering a snapshot of its metabolic state. nih.govmdpi.com Mass spectrometry-based metabolic profiling is a key technology for investigating the metabolic landscape of plants. mdpi.com When applied to Gleditsia extracts, metabolomic techniques can be used to create a detailed profile of the saponin content and other metabolites.

A widely targeted metabolomics study of Gleditsiae spina identified a total of 728 putative metabolites, which included flavonoids, phenolic acids, lipids, and amino acids. researchgate.net Another study combined transcriptome and metabolome analyses to identify potential genes involved in the biosynthesis of triterpenoid (B12794562) saponins in Gleditsia sinensis. nih.gov This research found that saponin biosynthesis is particularly active in the fruit, where high levels of various saponins, including Gleditsioside I, were detected via LC-MS/MS. nih.gov Such metabolomic approaches are invaluable for understanding the biosynthesis of saponins like this compound and for exploring how environmental factors might influence their production. mdpi.com

Ethnobotanical Context of Gleditsia Species and Gleditsioside E

Traditional Uses of Gleditsia sinensis in Traditional Chinese Medicine and Other Systems

Gleditsia sinensis, commonly known as the Chinese honey locust or Zào Jiá (皂荚), holds a significant place in Traditional Chinese Medicine (TCM), with a history of use spanning at least 2,000 years. nih.govwikipedia.org It is considered one of the 50 fundamental herbs in TCM. nih.govnih.gov Different parts of the plant have been utilized to treat a wide array of ailments, demonstrating its versatility in traditional healing practices. nih.govtandfonline.com

The primary applications in TCM revolve around its expectorant, anti-inflammatory, and detoxifying properties. hebmu.edu.cnfrontiersin.org The thorns (Gleditsiae spina), fruit (Gleditsiae fructus), and seeds are the most commonly used parts. tandfonline.comhebmu.edu.cn

Key Traditional Uses:

Respiratory Conditions: The fruit and spines were traditionally used to resolve phlegm, making them a common remedy for coughs, asthma, and other respiratory issues. hebmu.edu.cn The anomalous or abnormal fruits, known as "Zhu Ya Zao," were particularly valued as a saponin-rich medicine for treating apoplexy and as an expectorant. pharm.or.jp

Inflammatory Diseases and Skin Ailments: The thorns have been a staple in both Chinese and Korean traditional medicine for treating inflammatory conditions such as swelling, carbuncles, suppuration, and various skin diseases. nih.govwikipedia.orgnih.gov The fruit was also applied topically for boils and sores. hebmu.edu.cn

Other Ailments: The ethnopharmacological record shows the use of Gleditsia species for a broad spectrum of conditions including measles, indigestion, constipation, diarrhea, and dysentery. nih.govup.ac.za

Beyond TCM, other cultures have also recognized the medicinal value of Gleditsia species. For instance, Native American groups used decoctions from the pods and bark of the North American species, Gleditsia triacanthos, for digestive health and as a mild laxative. hebmu.edu.cn

The table below summarizes the traditional applications of various parts of Gleditsia sinensis.

Table 1: Traditional Uses of Gleditsia sinensis in Traditional Medicine

Plant Part Traditional Name Common Applications Referenced Systems
Fruit (Normal) Zào Jiá (皂荚) Expectorant (resolves phlegm), cough, asthma, detoxification. hebmu.edu.cn TCM
Fruit (Anomalous) Zhu Ya Zao (猪牙皂) Rich in saponins (B1172615); used for apoplexy, as an expectorant, and as a pesticide. frontiersin.orgpharm.or.jp TCM
Thorns/Spines Zào Jiǎo Cì (皂角刺) Anti-inflammatory for swelling, suppuration, carbuncles, skin diseases, potential antitumor properties. nih.govwikipedia.org TCM, Korean Medicine
Seeds Zào Jiá Zǐ (皂荚子) Used in various remedies. TCM

Role of Ethnobotany in the Discovery of Bioactive Compounds like Gleditsioside E

Ethnobotany, the scientific study of the relationships between people and plants, serves as a crucial bridge between traditional knowledge and modern pharmacology. mdpi.com By focusing on plants with a long history of medicinal use, researchers can significantly increase the efficiency of drug discovery, a strategy known as the ethnobotanical approach. wikipedia.orgnih.gov This method has historically led to the discovery of major pharmaceuticals such as aspirin, morphine, and artemisinin. mdpi.com

The discovery of this compound is a direct outcome of this approach. The well-documented use of Gleditsia sinensis fruits, particularly the anomalous fruits ("Zhu Ya Zao"), as a saponin-rich remedy in TCM, prompted phytochemical investigations into these specific plant parts. frontiersin.orgpharm.or.jp

The process typically follows these steps:

Ethnobotanical Observation: Researchers note the traditional use of a plant for specific ailments. In this case, the use of G. sinensis fruit for conditions suggesting anti-inflammatory and cytotoxic activity. nih.govfrontiersin.org

Bioactivity-Guided Fractionation: Scientists create extracts from the plant part and test them for relevant biological activities. The traditional knowledge provides clues for which bioassays to prioritize. mdpi.com

Isolation and Identification: The most active extracts are subjected to chromatographic separation to isolate individual compounds. mdpi.com Through this process, numerous oleanane-type triterpenoidal saponins were isolated from G. sinensis. pharm.or.jpacademicjournals.org

Structural Elucidation: Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to determine the precise chemical structure of the isolated compounds. pharm.or.jp

It was through this established pathway that this compound, along with other related saponins like Gleditsiosides A-D, F, and G, was isolated from the anomalous fruits of Gleditsia sinensis. pharm.or.jp The traditional claim of these fruits being rich in saponins was scientifically validated, and the specific chemical entities responsible for the plant's bioactivity were identified. nih.govpharm.or.jp This underscores the indispensable role of ethnobotany in targeting research efforts and uncovering novel natural products with therapeutic potential.

Conservation and Sustainable Sourcing Implications of Gleditsia Species

The increasing demand for plant-derived natural products necessitates a strong focus on the conservation and sustainable sourcing of medicinal plants. The case of Gleditsia species highlights a range of conservation statuses and sustainability challenges.

The International Union for Conservation of Nature (IUCN) Red List provides assessments for several Gleditsia species. For example, Gleditsia australis is listed as Least Concern, as it is relatively widespread, though it faces threats from deforestation and habitat loss. pensoft.net In contrast, Gleditsia rolfei, found only in a small region of Taiwan, is listed as Endangered due to significant habitat loss. researchgate.net The conservation status of Gleditsia sinensis itself has not been formally assessed on a global scale for the IUCN Red List, but it is a key species in discussions around sustainable management in China. researchgate.netiucn.org

Sustainable Sourcing Practices:

Regulations and Standards: In China, there is a growing effort to ensure the sustainable trade of medicinal plants. The Good Agricultural Practices (GACP) for Chinese crude drugs require that the collection of wild medicinal plants adheres to the principle of 'maximum sustainable yield'. iucn.org Furthermore, international certifications for organic and fair-trade products are being explored for botanical ingredients from China. iucn.org

Cultivation: To mitigate pressure on wild populations, cultivation of G. sinensis is practiced. The tree is noted for its hardiness, tolerance to drought and atmospheric pollution, and its ability to fix nitrogen, which benefits surrounding plants. pfaf.orgpfaf.org

Conservation Initiatives: Beyond its medicinal use, Gleditsia sinensis is also utilized in ecological restoration projects. In Vietnam's Quang Nam Elephant Reserve, the thorny tree is being planted to create a "Green Fence." This natural barrier helps to mitigate human-elephant conflict by preventing elephants from raiding crops, thus protecting both the animals and local livelihoods. usda.gov This initiative also provides an income source for local communities through the harvest of non-timber forest products like the pods for traditional shampoo. usda.gov

Genetic Conservation: Efforts are also underway to conserve the genetic resources of important species. In China, this includes the establishment of national forestry germplasm banks and specific studies on the preservation of Gleditsia sinensis pollen. researchgate.netforestry.gov.cn

These efforts reflect a growing awareness that the long-term availability of medicinal compounds like this compound is intrinsically linked to the conservation of the plant species from which they are derived and the sustainable management of the ecosystems they inhabit.

Table 2: Conservation Status of Selected Gleditsia Species

Species Common Name IUCN Red List Status Key Threats
Gleditsia australis N/A Least Concern pensoft.net Deforestation, habitat conversion for agriculture. pensoft.net
Gleditsia rolfei N/A Endangered researchgate.net Habitat loss, restricted range. researchgate.net
Gleditsia triacanthos Honey Locust Secure (G5 - NatureServe) usda.gov Can be invasive outside its native range. researchgate.net

Concluding Remarks and Future Research Directions

Unexplored Biological Activities and Therapeutic Potential

While initial studies have concentrated on the cytotoxic and anti-inflammatory effects of Gleditsioside E, its full spectrum of biological activities remains largely unexplored. Saponins (B1172615) from Gleditsia species have been reported to possess antimicrobial, anti-allergic, and anti-HIV properties. Current time information in Houston, TX, US.nih.gov Future research should systematically screen this compound against a wider array of therapeutic targets. Investigating its potential as an antiviral agent, beyond HIV, or as a specific antimicrobial against drug-resistant pathogens could unveil new applications. Furthermore, given the immunomodulatory effects of other triterpenoid (B12794562) saponins, exploring its role in autoimmune diseases or as a vaccine adjuvant presents a promising avenue for discovery.

Biosynthetic Engineering for Enhanced this compound Production

The natural yield of this compound from G. sinensis pods is limited, posing a challenge for large-scale research and potential commercialization. Current time information in Houston, TX, US. Recent advances in understanding its biosynthetic pathway offer a roadmap for overcoming this limitation. mdpi.com Future efforts should focus on metabolic engineering strategies. This could involve the heterologous expression of the identified key enzymes—such as cytochrome P450s (e.g., CYP93E1) and UDP-glucosyltransferases (UGTs)—in microbial hosts like Saccharomyces cerevisiae or in plant-based systems to create bio-factories for this compound. mdpi.comnih.gov Overexpression of crucial precursor-producing genes, like HMGCR, which has already shown promise, could further enhance yields. mdpi.com Such biosynthetic engineering would not only ensure a sustainable supply but also facilitate the production of novel analogues for structure-activity relationship studies.

Refined Structure-Activity Relationships for Targeted Drug Design

Initial SAR studies have provided valuable insights, indicating that the sugar chains at C-3 and C-28, along with the monoterpene units, are crucial for its cytotoxic effects. thieme-connect.com However, a more refined understanding is necessary for targeted drug design. Future research should involve the semi-synthesis or chemo-enzymatic synthesis of a library of this compound analogues. By systematically modifying specific functional groups—for instance, altering the length and composition of the sugar chains, changing the acyl groups on the monoterpene units, or modifying the echinocystic acid backbone—researchers can map the precise structural requirements for specific activities. vulcanchem.com This approach would enable the optimization of potency and selectivity, potentially leading to the design of new saponin (B1150181) derivatives with improved therapeutic indices.

Comprehensive in vivo Pharmacological and Pharmacokinetic Profiling

A significant gap in the current knowledge is the lack of comprehensive in vivo data for this compound. While extracts and other related saponins have been tested in animal models, the specific efficacy, absorption, distribution, metabolism, and excretion (ADME) profile of purified this compound remains unknown. nih.gov Future studies must bridge this gap by conducting rigorous in vivo pharmacological assessments in relevant animal models of cancer and inflammatory diseases. Pharmacokinetic studies are crucial to determine its bioavailability, metabolic fate, and clearance rates. Understanding these parameters is a prerequisite for any potential clinical development, as it informs dosing regimens and predicts potential drug interactions.

Advanced Analytical and Quality Control Strategies for Gleditsia Extracts and this compound

The chemical complexity of Gleditsia extracts necessitates robust analytical methods for standardization and quality control. While HPLC-DAD methods have been developed for quantifying major aglycones or a range of saponins, more advanced strategies are needed. srce.hrnih.gov Future work should focus on developing and validating ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) methods for the simultaneous quantification of this compound and its structurally related saponins. researchgate.net Creating certified reference materials for this compound is essential for the accurate standardization of Gleditsia-based herbal products. These advanced analytical tools will be indispensable for ensuring the consistency, quality, and efficacy of extracts used in both preclinical research and potential future clinical applications.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Gleditsioside E in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) and HPLC-mass spectrometry (HPLC-MS) are standard for chemical fingerprinting and structural confirmation. For quantification, calibrate instruments using purified this compound standards and validate methods for precision (e.g., retention time consistency) and accuracy (e.g., spike-recovery tests). Compare MS/MS fragmentation patterns with existing databases to confirm identity .

Q. How should researchers design extraction protocols to optimize this compound yield?

  • Methodological Answer : Use solvent systems with varying polarities (e.g., ethanol-water gradients) to account for this compound’s amphiphilic properties. Optimize extraction time and temperature via factorial design experiments. Validate protocols by comparing yields across multiple batches and plant sources. Include purity assessments (e.g., UV-Vis spectroscopy) to avoid co-extracted contaminants .

Q. What structural elucidation strategies are critical for distinguishing this compound from related saponins?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to map glycosylation patterns and aglycone moieties. Cross-reference with high-resolution MS data to confirm molecular formulas. Use comparative analysis with structurally characterized analogs (e.g., Gleditsioside A) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can in silico modeling improve the prediction of this compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Employ molecular docking simulations to predict binding affinities with target proteins (e.g., NF-κB or COX-2). Use pharmacokinetic models (e.g., ADMET predictors) to estimate absorption, distribution, and toxicity. Validate predictions with in vitro assays (e.g., cell permeability studies) and refine models iteratively .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as cell line heterogeneity, dosage ranges, or assay conditions (e.g., incubation time). Replicate conflicting experiments under standardized protocols, including positive controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and isolate confounding factors .

Q. How can multi-omics approaches elucidate this compound’s biosynthetic pathways in Gleditsia sinensis?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) to identify upregulated genes in saponin-rich tissues and metabolomics (LC-MS) to map intermediate metabolites. Use CRISPR/Cas9-mediated gene silencing to validate candidate enzymes (e.g., cytochrome P450s). Phylogenetic analysis of homologous pathways in related species can further clarify evolutionary conservation .

Q. What experimental designs are optimal for assessing this compound’s synergistic effects in combination therapies?

  • Methodological Answer : Employ checkerboard assays or isobolographic analysis to quantify synergy/antagonism with other compounds. Use fractional inhibitory concentration (FIC) indices to interpret interactions. Include mechanistic studies (e.g., gene expression profiling) to identify shared pathways. Ensure dose-response curves cover clinically relevant concentrations .

Data Analysis and Validation

Q. How should researchers address challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) or liquid-liquid partitioning to reduce matrix interference. Use internal standards (e.g., deuterated analogs) for MS-based quantification to correct for ion suppression. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) .

Q. What criteria ensure reproducibility in this compound-related studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document raw data (e.g., chromatograms, NMR spectra) in supplementary materials. Specify instrument parameters (e.g., column type, gradient program) and statistical thresholds (e.g., p-value cutoffs). Use open-access repositories for datasets .

Ethical and Theoretical Considerations

Q. How can researchers align this compound studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer : Prioritize questions addressing gaps in saponin pharmacology (e.g., mechanism of anti-inflammatory action). Ensure ethical compliance by validating cytotoxicity thresholds before in vivo testing. Frame hypotheses using PICO (Population: cell/animal models; Intervention: this compound; Comparison: standard drugs; Outcome: efficacy/toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.